Cas no 1805307-43-0 (Ethyl 2-(difluoromethyl)-4-fluoropyridine-3-carboxylate)

Ethyl 2-(difluoromethyl)-4-fluoropyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(difluoromethyl)-4-fluoropyridine-3-carboxylate
-
- インチ: 1S/C9H8F3NO2/c1-2-15-9(14)6-5(10)3-4-13-7(6)8(11)12/h3-4,8H,2H2,1H3
- InChIKey: ONVUEKLAONYZPP-UHFFFAOYSA-N
- SMILES: FC1C=CN=C(C(F)F)C=1C(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 225
- XLogP3: 1.8
- トポロジー分子極性表面積: 39.2
Ethyl 2-(difluoromethyl)-4-fluoropyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023030803-500mg |
Ethyl 2-(difluoromethyl)-4-fluoropyridine-3-carboxylate |
1805307-43-0 | 97% | 500mg |
$980.00 | 2022-04-01 | |
Alichem | A023030803-250mg |
Ethyl 2-(difluoromethyl)-4-fluoropyridine-3-carboxylate |
1805307-43-0 | 97% | 250mg |
$727.60 | 2022-04-01 | |
Alichem | A023030803-1g |
Ethyl 2-(difluoromethyl)-4-fluoropyridine-3-carboxylate |
1805307-43-0 | 97% | 1g |
$1,831.20 | 2022-04-01 |
Ethyl 2-(difluoromethyl)-4-fluoropyridine-3-carboxylate 関連文献
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Ethyl 2-(difluoromethyl)-4-fluoropyridine-3-carboxylateに関する追加情報
Ethyl 2-(difluoromethyl)-4-fluoropyridine-3-carboxylate (CAS No. 1805307-43-0): A Comprehensive Overview
Ethyl 2-(difluoromethyl)-4-fluoropyridine-3-carboxylate, with the CAS registry number 1805307-43-0, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of pyridine derivatives, which are widely studied for their versatility in organic synthesis and their role in medicinal chemistry. The structure of Ethyl 2-(difluoromethyl)-4-fluoropyridine-3-carboxylate consists of a pyridine ring substituted with a difluoromethyl group at position 2, a fluorine atom at position 4, and an ethyl ester group at position 3. These substituents contribute to its distinctive chemical behavior and reactivity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of Ethyl 2-(difluoromethyl)-4-fluoropyridine-3-carboxylate through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the substitution pattern on the pyridine ring. Additionally, the incorporation of fluorinated groups has been facilitated by modern fluorination techniques, ensuring high yields and purity of the final product. These developments have made Ethyl 2-(difluoromethyl)-4-fluoropyridine-3-carboxylate more accessible for research and industrial applications.
The unique combination of electron-withdrawing groups (such as fluorine atoms) and electron-donating groups (such as the ethyl ester) in Ethyl 2-(difluoromethyl)-4-fluoropyridine-3-carboxylate imparts interesting electronic properties to the molecule. This makes it a valuable substrate for further functionalization in organic synthesis. For instance, the carboxylic acid derivative can be readily converted into other functional groups, such as amides or acids, through standard ester hydrolysis techniques. Such versatility has positioned this compound as a key intermediate in the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals.
Recent studies have explored the biological activity of Ethyl 2-(difluoromethyl)-4-fluoropyridine-3-carboxylate and its derivatives. Research indicates that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. Furthermore, its ability to modulate enzyme activity has been investigated in vitro, suggesting applications in therapeutic interventions for conditions such as neurodegenerative diseases and cardiovascular disorders.
In terms of environmental impact, Ethyl 2-(difluoromethyl)-4-fluoropyridine-3-carboxylate has been evaluated for its biodegradability and toxicity profiles. Initial findings suggest that it undergoes moderate biodegradation under aerobic conditions, although further studies are required to fully understand its environmental fate. Regulatory agencies have also expressed interest in assessing its safety profile to ensure compliance with international standards for chemical use.
The commercial availability of Ethyl 2-(difluoromethyl)-4-fluoropyridine-3-carboxylate has expanded due to increased demand from both academic and industrial sectors. Suppliers now offer this compound at various scales, catering to research laboratories and manufacturing facilities alike. Its inclusion in chemical databases and online repositories has further enhanced its accessibility, enabling researchers worldwide to explore its potential applications.
In conclusion, Ethyl 2-(difluoromethyl)-4-fluoropyridine-3-carboxylate (CAS No. 1805307-43-0) stands out as a versatile and intriguing compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with advancements in synthetic methodologies and biological studies, positions it as a key player in future research endeavors. As ongoing investigations continue to uncover new insights into its properties and uses, this compound is poised to make significant contributions to the fields of organic chemistry, pharmacology, and materials science.
1805307-43-0 (Ethyl 2-(difluoromethyl)-4-fluoropyridine-3-carboxylate) Related Products
- 1015846-73-7(3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline)
- 2336808-88-7(tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate)
- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)
- 1903167-09-8(N'-(2,5-difluorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide)
- 694514-97-1(4-(4-Azepan-1-ylphenyl)amino-4-oxobutanoic acid)
- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2172356-57-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)
- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)
- 1427380-71-9(1-6-(aminomethyl)-2-methylpyridin-3-ylethan-1-ol dihydrochloride)
- 1262860-50-3(5-(Difluoromethoxy)-3-methylpicolinic acid)




